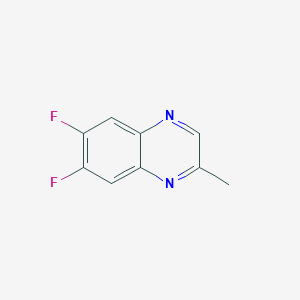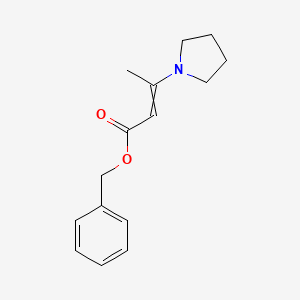
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is a complex organic compound that features both furan and hydrazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine and hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring and hydrazine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine-substituted furan compounds.
科学的研究の応用
Chemistry
In chemistry, 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its hydrazine moiety is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential pharmacological properties. Hydrazine-containing compounds have been studied for their anticancer, antimicrobial, and antiviral activities.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The hydrazine groups could form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-methylhydrazin-1-ylidene)propan-1-one
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-ethylhydrazin-1-ylidene)propan-1-one
- 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-benzylhydrazin-1-ylidene)propan-1-one
Uniqueness
1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is unique due to the presence of both furan and phenylhydrazine moieties. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
1-(furan-2-yl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
InChI |
InChI=1S/C13H12N4O2/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2 |
InChIキー |
TUWWSHHKZIVRDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


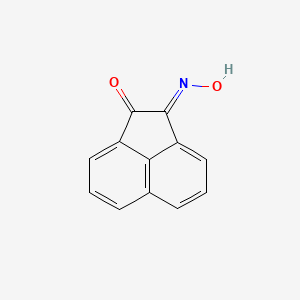
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)

![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
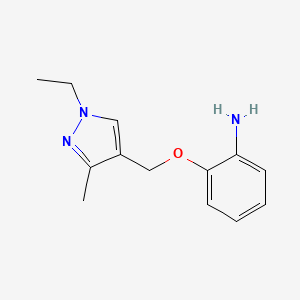
![N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B11725418.png)

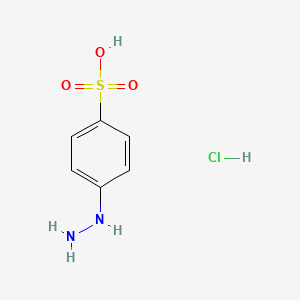
![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725434.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)
